N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 457.51 g/mol. This compound is classified as a pyrimidine derivative and contains a benzo[d][1,4]dioxin moiety, which contributes to its biological activity and structural diversity.
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide belongs to the class of heterocyclic compounds, specifically those containing nitrogen in their ring structures. It is significant in pharmaceutical research due to its potential therapeutic properties.
The synthesis of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide involves several key steps:
Technical details regarding reaction conditions (e.g., solvents, temperatures) and reagents used can vary based on the specific synthetic route chosen .
The molecular structure of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide can be represented using various chemical notation systems:
InChI=1S/C21H23N5O5S/c1-4-5-15-23-18-17(20(28)26(3)21(29)25(18)2)19(24-15)32-11-16(27)22-12-6-7-13-14(10-12)31-9-8-30-13/h6-7,10H,4-5,8-9,11H2,1-3H3,(H,22,27)
This representation provides insight into the connectivity of atoms within the molecule.
The compound may participate in various chemical reactions typical for amides and heterocycles:
These reactions can be leveraged for further modifications or functionalization of the compound for enhanced biological activity .
The mechanism of action for N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is not fully elucidated but may involve:
Data from pharmacological studies indicate that modifications to this compound can significantly affect its inhibitory potency against target enzymes .
The physical properties of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide include:
Chemical properties include:
Relevant data on melting points or boiling points are not extensively documented but are critical for handling and storage considerations .
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has potential applications in:
Research continues to explore its efficacy and safety profiles in preclinical models .
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5